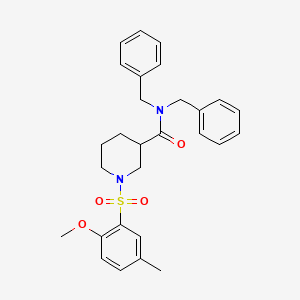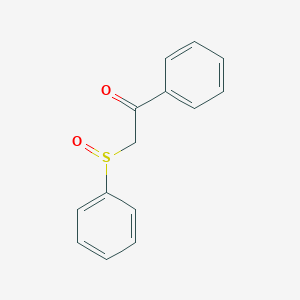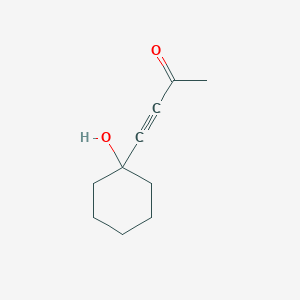
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C10H14O2 It is a derivative of 3-Butyn-2-one, featuring a hydroxycyclohexyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- typically involves the reaction of 3-Butyn-2-one with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with temperature control and stirring mechanisms.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can:
Bind to Active Sites: Interact with the active sites of enzymes, altering their activity.
Modulate Pathways: Influence biochemical pathways by acting as an inhibitor or activator.
Form Reactive Intermediates: Generate reactive intermediates that participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyn-2-one: A simpler analog without the hydroxycyclohexyl group.
4-Phenyl-3-butyn-2-one: Contains a phenyl group instead of a hydroxycyclohexyl group.
Cyclohexanone Derivatives: Compounds with similar cyclohexanone structures but different substituents.
Propriétés
Numéro CAS |
13757-06-7 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-(1-hydroxycyclohexyl)but-3-yn-2-one |
InChI |
InChI=1S/C10H14O2/c1-9(11)5-8-10(12)6-3-2-4-7-10/h12H,2-4,6-7H2,1H3 |
Clé InChI |
GZWKUDWNLSHLEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C#CC1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


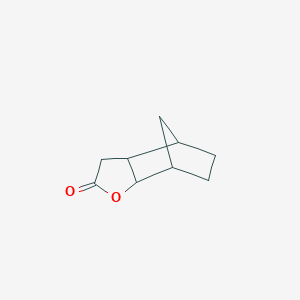
![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
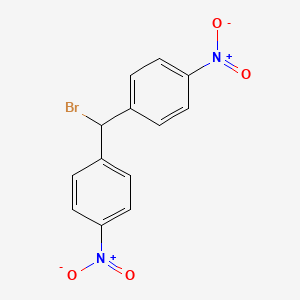

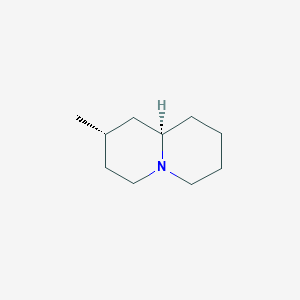

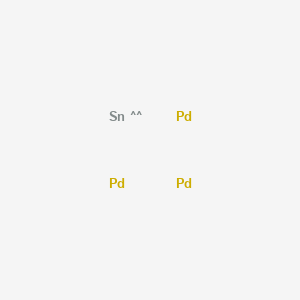
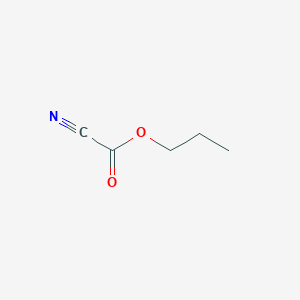
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


